6-Nitroquinoline-2-sulfonylchloride
Description
6-Nitroquinoline-2-sulfonylchloride is a nitro-substituted quinoline derivative featuring a sulfonyl chloride group at position 2 and a nitro group at position 6. Its molecular structure combines electron-withdrawing groups (nitro and sulfonyl chloride), making it highly reactive in nucleophilic substitution and coupling reactions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its reactivity enables the formation of sulfonamides, sulfonate esters, and other functionalized derivatives .
Properties
Molecular Formula |
C9H5ClN2O4S |
|---|---|
Molecular Weight |
272.67 g/mol |
IUPAC Name |
6-nitroquinoline-2-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClN2O4S/c10-17(15,16)9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H |
InChI Key |
FIRYQIYASUEHAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)S(=O)(=O)Cl)C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinoline-2-sulfonylchloride typically involves the nitration of quinoline followed by sulfonylation. One common method includes the following steps:
Nitration: Quinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.
Sulfonylation: The nitrated quinoline is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2nd position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 6-Nitroquinoline-2-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonyl thiol derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and sulfonyl chloride groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although these reactions are less frequently applied to this compound.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonyl Thiol Derivatives: Formed by the reaction with thiols.
Aminoquinoline Derivatives: Formed by the reduction of the nitro group.
Scientific Research Applications
Chemistry: 6-Nitroquinoline-2-sulfonylchloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its derivatives are studied for their ability to interact with biological targets such as enzymes and receptors.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the production of complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Nitroquinoline-2-sulfonylchloride is primarily related to its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with 6-Nitroquinoline-2-sulfonylchloride but differ in substituent positions or functional groups:
| Compound Name | Substituents | Key Differences |
|---|---|---|
| 2-Chloro-4-isopropyl-6-nitroquinoline | Cl (position 2), isopropyl (position 4), NO₂ (6) | Replaces sulfonyl chloride with chlorine; bulky isopropyl group alters steric effects . |
| 2-Methylquinoline-6-sulfonyl chloride | CH₃ (position 2), SO₂Cl (position 6) | Lacks nitro group; methyl group reduces electron-withdrawing effects . |
| Quinoline-6-sulfonyl chloride | SO₂Cl (position 6) | No substituents at position 2 or 6; simpler structure with lower reactivity . |
| 2,4-Dichloro-3-nitroquinoline-6-carbonitrile | Cl (positions 2,4), CN (position 6), NO₂ (3) | Additional chlorine and nitrile groups; altered electronic and steric properties . |
Reactivity and Electronic Effects
- Nitro Group Influence: The nitro group at position 6 in this compound strongly withdraws electrons, enhancing the electrophilicity of the sulfonyl chloride group. This contrasts with 2-Methylquinoline-6-sulfonyl chloride, where the methyl group is electron-donating, reducing sulfonyl chloride reactivity .
- Steric Effects: Compounds like 2-Chloro-4-isopropyl-6-nitroquinoline exhibit reduced reactivity in bulky environments due to the isopropyl group, whereas this compound’s planar structure facilitates nucleophilic attacks .
Research Findings and Performance Metrics
Spectroscopic Characterization
- ¹H NMR: The nitro group in this compound deshields adjacent protons, producing distinct aromatic signals at δ 8.5–9.0 ppm. This contrasts with 2-Methylquinoline-6-sulfonyl chloride, where the methyl group resonates at δ 2.6 ppm .
- ¹³C NMR: The sulfonyl chloride carbon in this compound appears at δ 140–145 ppm, shifted downfield due to nitro group effects .
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